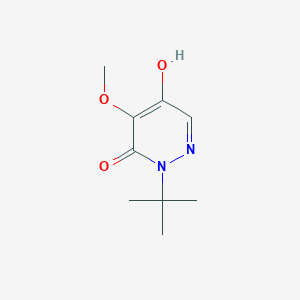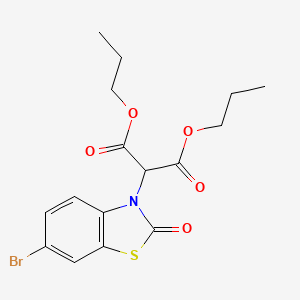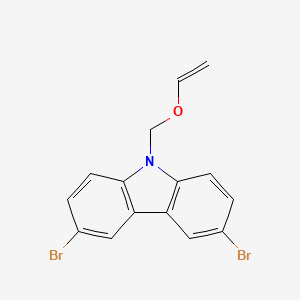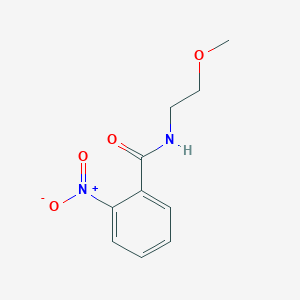
N,N'-bis(4-fluorophenyl)isophthalamide
Descripción general
Descripción
N,N’-bis(4-fluorophenyl)isophthalamide is a chemical compound with the linear formula C20H14F2N2O2 . Its molecular weight is 352.344 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N,N’-bis(4-fluorophenyl)isophthalamide is defined by its linear formula C20H14F2N2O2 . Detailed structural analysis is not available in the retrieved resources.Aplicaciones Científicas De Investigación
Anion Binding Studies
N,N'-bis(4-fluorophenyl)isophthalamide and its derivatives have been studied for their potential as anion receptors. For instance, Kadir et al. (2019) explored the synthesis and structural elucidation of isophthalamide derivatives, specifically focusing on their role as potential receptors for chromate anions. This research contributes to understanding the molecular interactions and binding capabilities of such compounds (Kadir et al., 2019).
Antimicrobial Properties
Research into the antimicrobial properties of this compound derivatives has been conducted. Bąk et al. (2020) synthesized a series of derivatives and evaluated their effectiveness against various bacterial strains. This study demonstrates the potential of these compounds in the development of new antimicrobial agents (Bąk et al., 2020).
Antioxidant and DNA Binding Studies
The antioxidant capabilities and DNA binding properties of this compound derivatives have been explored. Fatima et al. (2021) synthesized bisamides and assessed their interaction with DNA and free radical scavenging activities. These findings are crucial for understanding the biological interactions and potential therapeutic uses of these compounds (Fatima et al., 2021).
Electrochemical Applications
Studies on the electrochemical applications of this compound derivatives have been conducted. Sun et al. (2016) investigated electroactive polyamides with bis(diphenylamino)-fluorene units, highlighting their solubility, thermal stability, and electrochromic characteristics. Such research is vital for the development of materials with advanced electronic and optical properties (Sun et al., 2016).
Material Properties and Applications
The properties of this compound derivatives in materials science have been extensively studied. Zhang et al. (2015) focused on the synthesis and properties of semi-aromatic polyamides, examining their thermal stability, mechanical properties, and solubility. This research contributes to the development of materials with specific desired characteristics for various industrial applications (Zhang et al., 2015).
Propiedades
IUPAC Name |
1-N,3-N-bis(4-fluorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIHTQCYKXYLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3845666.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B3845674.png)
![2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845681.png)
![1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol](/img/structure/B3845697.png)

![(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate](/img/structure/B3845710.png)

![2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845719.png)

![9-[3-(4-phenyl-1-piperazinyl)propyl]-9H-carbazole](/img/structure/B3845737.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B3845739.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3845740.png)

![3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3845752.png)
